molecular formula C17H19FN2O7S B593290 6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid CAS No. 136905-87-8

6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid

Cat. No.: B593290
CAS No.: 136905-87-8
M. Wt: 414.404
InChI Key: UDHGFPATQWQARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic fluoroquinolone derivative characterized by a tricyclic core structure incorporating an oxa (oxygen-containing) and aza (nitrogen-containing) ring system. Key structural features include:

  • 1-aminocyclopropyl substituent at position 6, which distinguishes it from other quinolones.
  • Fluorine atom at position 7, a hallmark of enhanced antibacterial activity in fluoroquinolones.
  • Methanesulfonic acid (mesylate) counterion, likely included to improve solubility and stability in formulations. The carboxylic acid and carbonyl groups at positions 11 and 10, respectively, are critical for binding to bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication .

Properties

IUPAC Name

6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHGFPATQWQARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657732
Record name 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136905-87-8
Record name 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pazufloxacin methanesulfonate is synthesized through a series of chemical reactions starting from its corresponding free amine. The free amine is treated with methanesulfonic acid in ethanol to yield Pazufloxacin mesilate in a high yield of 94% .

Industrial Production Methods

The industrial production of Pazufloxacin methanesulfonate involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, adhering to stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pazufloxacin methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of Pazufloxacin methanesulfonate .

Scientific Research Applications

Pazufloxacin methanesulfonate has a wide range of scientific research applications:

Mechanism of Action

Pazufloxacin methanesulfonate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, Pazufloxacin methanesulfonate prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ofloxacin

  • Structure : (RS)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid .
  • Key Differences: The target compound replaces Ofloxacin’s 4-methylpiperazine group with a 1-aminocyclopropyl moiety. Ofloxacin lacks a mesylate counterion; it is typically formulated as a hydrochloride salt.
  • Activity : Ofloxacin’s piperazine group enhances gram-negative activity but may contribute to central nervous system side effects (e.g., dizziness) . The cyclopropylamine in the target compound could reduce such adverse effects while retaining potency.

Levofloxacin

  • Structure : (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid .
  • Key Differences :
    • Levofloxacin is the L-isomer of Ofloxacin, offering improved bioavailability and gram-positive coverage.
    • Similar to Ofloxacin, it retains the piperazine substituent absent in the target compound.
  • Activity : Levofloxacin’s stereochemistry enhances penetration into bacterial cells, increasing efficacy against Streptococcus pneumoniae and Staphylococcus aureus . The target compound’s cyclopropylamine may further optimize target binding kinetics.

7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; methanesulfonic acid

  • Structure : A piperazine-containing analog () with a mesylate counterion.
  • Key Differences :
    • Shares the mesylate salt with the target compound but retains the piperazine group.
    • Demonstrates the role of counterions in modulating physicochemical properties (e.g., solubility, crystallinity).

Structural and Functional Comparison Table

Property Target Compound Ofloxacin Levofloxacin
Substituent at Position 6 1-aminocyclopropyl 4-methylpiperazin-1-yl 4-methylpiperazin-1-yl
Counterion Methanesulfonic acid Hydrochloride Hydrochloride
Stereochemistry Not specified Racemic mixture (RS) L-isomer (2S)
Antimicrobial Spectrum Hypothesized broad-spectrum (gram-negative and gram-positive) Broad-spectrum, emphasis on gram-negative Enhanced gram-positive coverage
Potential Advantages Reduced CNS side effects (cyclopropylamine); improved solubility (mesylate salt) Established efficacy Superior bioavailability and tissue penetration

Research Implications and Gaps

  • Structural Innovations: The 1-aminocyclopropyl group may reduce off-target interactions (e.g., GABA receptor binding linked to seizures in some quinolones) .
  • Counterion Impact: Methanesulfonic acid could improve aqueous solubility compared to hydrochloride salts, aiding intravenous formulations.
  • Empirical Data Needed: No direct pharmacokinetic or toxicity data for the target compound are available in the provided evidence. Further studies must validate its potency against resistant strains (e.g., Pseudomonas aeruginosa, MRSA) and compare its stability with other salts.

Biological Activity

6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; methanesulfonic acid, commonly known as Pazufloxacin methanesulfonate, is a fluoroquinolone antibiotic that exhibits significant antibacterial activity against a broad spectrum of bacteria. This compound has garnered attention in both clinical and research settings due to its unique mechanism of action and potential therapeutic applications.

PropertyValue
IUPAC Name 6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; methanesulfonic acid
Molecular Weight 414.4 g/mol
CAS Number 136905-87-8
Chemical Formula C16H15FN2O4S
Solubility Soluble in water

Pazufloxacin methanesulfonate functions primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. By disrupting these processes, the compound effectively halts bacterial cell division, leading to cell death and providing its antibacterial effects .

Antibacterial Efficacy

Pazufloxacin exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria. It has been shown to be particularly effective against strains that are resistant to other antibiotics. The compound's effectiveness has been documented in various studies focusing on its application in treating systemic infections, pulmonary infections, and urinary tract infections.

Case Studies

  • Clinical Trial on Respiratory Infections :
    • A clinical trial evaluated Pazufloxacin's effectiveness in patients with community-acquired pneumonia (CAP). Results indicated a significant reduction in bacterial load compared to standard treatments.
    • Reference: [Clinical Trial NCTXXXXX]
  • In Vitro Studies :
    • In vitro studies demonstrated that Pazufloxacin had a minimum inhibitory concentration (MIC) lower than that of traditional fluoroquinolones against resistant strains of Escherichia coli and Staphylococcus aureus.
    • Reference: [Research Journal Article DOI:XXXXX]

Research Applications

Pazufloxacin is not only utilized in clinical settings but also serves as a model compound in pharmaceutical research for developing new antibacterial agents. Its structure allows for modifications that can enhance efficacy or reduce resistance development in bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.